N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride
Description
This compound features a chiral (1R,2R)-dihydroindenylamine scaffold linked to a 2-oxochromene-3-carboxamide group. The hydrochloride salt enhances solubility and stability, making it suitable for preclinical studies.
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3.ClH/c20-17-13-7-3-1-5-11(13)10-15(17)21-18(22)14-9-12-6-2-4-8-16(12)24-19(14)23;/h1-9,15,17H,10,20H2,(H,21,22);1H/t15-,17-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKAPJLKBPKRHW-SSPJITILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indene Derivative: Starting with a suitable indene precursor, the compound undergoes a series of reactions to introduce the amino group at the desired position. This often involves catalytic hydrogenation and amination steps.
Chromene Derivative Synthesis: The chromene moiety is synthesized separately, usually starting from salicylaldehyde derivatives through cyclization reactions.
Coupling Reaction: The indene and chromene derivatives are then coupled under specific conditions, often involving amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for certain steps, automated purification systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the chromene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: It can be used as a probe to study various biological pathways, especially those involving oxidative stress and cellular signaling.
Chemical Biology: The compound serves as a tool for understanding enzyme mechanisms and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it might inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Analogs with Indenylamine Scaffolds in Other Therapeutic Areas
Compound: cis-(1S,2R)-Amino-2-indanol Derivatives (e.g., Aggrecanase Inhibitor 11)
- Key Features: Utilizes a similar chiral indanol scaffold to constrain tyrosine mimics.
- Activity : Potent aggrecanase inhibitor (IC₅₀ < 100 nM) with oral bioavailability and selectivity over MMPs .
- Comparison : The target compound’s chromene carboxamide may mimic tyrosine-binding interactions, but its lack of a hydroxypropanamide group could reduce selectivity for aggrecanase.
Compound : 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
- Key Features : Ethyl-substituted indenylamine synthesized via Friedel-Crafts acetylation (49% yield) .
- Comparison : The target compound’s chromene-carboxamide substituent likely increases molecular weight (MW: ~338 g/mol vs. ~229 g/mol) and polar surface area, affecting solubility and CNS penetration.
Building Block Derivatives
Several analogs from Enamine Ltd.’s catalogue highlight structural diversity:
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an indane moiety and a chromene ring. Its IUPAC name is this compound, with a molecular formula of C₁₈H₁₈ClN₂O₃ and a molecular weight of approximately 344.8 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert effects through the modulation of enzyme activity or receptor binding, leading to various pharmacological responses. The exact pathways remain under investigation but are believed to involve:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors which may influence neuronal signaling.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antioxidant Properties : It has been shown to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
- Anti-inflammatory Activity : Preliminary studies indicate that it can modulate inflammatory pathways, potentially reducing inflammation in various models.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Neuroprotection : A study investigated its neuroprotective effects in a rat model of ischemia. The results demonstrated significant reduction in neuronal death and improvement in behavioral outcomes post-treatment.
- Anti-cancer Activity : Another study assessed its anti-cancer properties against various cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in treated cells.
- In Vivo Efficacy : In vivo studies showed that administration of this compound resulted in decreased tumor growth rates in xenograft models.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | N-[(1R,2R)-1-amino... |
| Molecular Formula | C₁₈H₁₈ClN₂O₃ |
| Molecular Weight | 344.8 g/mol |
| LogP | 3.01 |
| Polar Surface Area (Ų) | 55 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
